molecular formula C16H22N2O3 B1299291 N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid CAS No. 510764-96-2

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid

Cat. No.: B1299291
CAS No.: 510764-96-2
M. Wt: 290.36 g/mol
InChI Key: GVFFRVXULOXBST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid exhibits a complex three-dimensional arrangement featuring multiple functional groups that contribute to its chemical versatility. The compound possesses a molecular formula of C₁₆H₂₂N₂O₃ with a molecular weight of 290.36 grams per mole, as confirmed through various analytical techniques. The structural framework consists of a six-membered piperidine ring containing one nitrogen atom, which is connected through a methylene bridge to a para-substituted phenyl ring that subsequently links to the succinamic acid portion of the molecule.

The crystallographic analysis reveals that the compound adopts specific conformational preferences due to intramolecular interactions between the piperidine nitrogen and the aromatic system. The piperidine ring typically assumes a chair conformation, which is the most thermodynamically stable arrangement for saturated six-membered rings. The methylene bridge between the piperidine and phenyl systems provides conformational flexibility while maintaining the overall molecular integrity.

The compound's three-dimensional structure demonstrates significant potential for hydrogen bonding interactions through both the succinamic acid carboxyl group and the amide functionality. These structural features contribute to the molecule's ability to interact with biological targets and influence its physical properties such as solubility and crystallization behavior. The para-substitution pattern on the phenyl ring ensures optimal spatial arrangement for molecular recognition processes.

Structural Parameter Value Source
Molecular Formula C₁₆H₂₂N₂O₃
Molecular Weight 290.36 g/mol
Chemical Abstracts Service Number 510764-96-2
Molecular Descriptor Library Number MFCD03724817

Properties

IUPAC Name

4-oxo-4-[4-(piperidin-1-ylmethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(8-9-16(20)21)17-14-6-4-13(5-7-14)12-18-10-2-1-3-11-18/h4-7H,1-3,8-12H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFFRVXULOXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179141
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-96-2
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Piperidin-1-ylmethyl)phenyl Intermediate

The key intermediate, 4-(Piperidin-1-ylmethyl)phenol or its derivatives, is commonly synthesized by reductive amination of 4-hydroxybenzaldehyde with piperidine. This reaction typically uses sodium triacetoxyborohydride as the reducing agent in dichloromethane solvent, yielding the piperidinylmethylphenyl compound with high efficiency (up to 95% yield).

Step Reagents/Conditions Outcome Yield (%)
1 4-Hydroxybenzaldehyde + Piperidine Reductive amination intermediate 95
2 Sodium triacetoxyborohydride, DCM Reduction to 4-(Piperidin-1-ylmethyl)phenol High

This method is well-documented and provides a reliable route to the piperidinylmethylphenyl scaffold, which is essential for further functionalization.

The introduction of the succinamic acid moiety typically involves reaction of the piperidinylmethylphenyl intermediate with succinic anhydride or succinic acid derivatives. A common approach is the acylation of the amine group with succinic anhydride under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction is often followed by acidification and purification steps to isolate the succinamic acid derivative.

Step Reagents/Conditions Outcome Notes
1 Piperidinylmethylphenyl amine + Succinic anhydride Formation of succinamic acid amide Reflux 6 h, stirring
2 Acidification with dilute HCl Precipitation of product Purification by recrystallization

This method is supported by analogous syntheses of substituted β-aroylpropionic acids and related amides, where succinic anhydride is added portion-wise with continuous stirring and refluxed for several hours to ensure complete reaction.

Alternative Salt Formation and Purification

In pharmaceutical contexts, the formation of pharmaceutically acceptable salts of the succinamic acid derivative is crucial for improving solubility and stability. For example, the preparation of hemisuccinate salts involves reacting the free base with succinic acid in ethanol, followed by crystallization to obtain a pure salt form.

Step Reagents/Conditions Outcome Notes
1 Free base + Succinic acid in ethanol Hemisuccinate salt formation Ambient temperature
2 Crystallization Pure crystalline salt Enhances pharmaceutical properties

This salt formation process is often carried out after the initial synthesis and purification of the free base compound to optimize the final product's pharmaceutical profile.

  • Catalytic Hydrogenation for Piperidine Derivatives: Transfer hydrogenation using formaldehyde and palladium catalysts (e.g., palladium on charcoal) under mild heating (90-95°C) is an effective method to methylate piperidine-4-carboxylic acid derivatives, which can be adapted for preparing related piperidinyl intermediates.

  • Grignard Reagent Use: For related piperidine-containing compounds, Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) are employed at ambient temperature to form key ketone intermediates, avoiding the need for cryogenic conditions required by lithium reagents.

  • Purification and Characterization: The final succinamic acid derivatives and their salts are characterized by X-ray diffraction, DSC thermograms, IR spectroscopy, and NMR to confirm purity and polymorphic forms, which are critical for pharmaceutical applications.

Step No. Process Description Reagents/Conditions Key Outcome Reference
1 Reductive amination of 4-hydroxybenzaldehyde Piperidine, sodium triacetoxyborohydride, DCM 4-(Piperidin-1-ylmethyl)phenol intermediate
2 Acylation with succinic anhydride Succinic anhydride, reflux in ethanol/toluene Formation of N-(4-piperidin-1-ylmethyl-phenyl)-succinamic acid
3 Salt formation Succinic acid, ethanol, ambient temperature Hemisuccinate salt of the compound
4 Optional catalytic methylation (transfer hydrogenation) Formaldehyde, Pd catalyst, heat (90-95°C) Methylated piperidine derivatives
5 Use of Grignard reagents for related intermediates Isopropylmagnesium chloride/lithium chloride Ketone intermediates formation

The preparation of this compound involves a well-established synthetic sequence starting from 4-hydroxybenzaldehyde and piperidine via reductive amination, followed by acylation with succinic anhydride to introduce the succinamic acid moiety. Pharmaceutical salt forms such as hemisuccinate salts are prepared by reaction with succinic acid in ethanol to improve drug-like properties. Advanced catalytic methods and Grignard chemistry are employed in related synthetic steps to optimize yields and purity. The described methods are supported by detailed analytical characterization ensuring the compound's suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, methanol.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to various receptors or enzymes, modulating their activity. The succinamic acid moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid with structurally related succinamic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Structural Features
This compound C₁₆H₂₂N₂O₃ 290.36 4-Piperidin-1-ylmethyl-phenyl Lipophilic piperidine group enhances CNS uptake
N-(4-Methyl-2-nitrophenyl)-succinamic acid C₁₁H₁₂N₂O₅ 252.23 4-Methyl-2-nitro-phenyl Intramolecular N–H⋯O hydrogen bonds; syn-conformation of C=O groups
N-(3-Chlorophenyl)-succinamic acid C₁₀H₁₀ClNO₃ 227.65 3-Chloro-phenyl Antiparallel C=O conformations; dimeric hydrogen-bonded networks
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid C₁₁H₁₀N₃O₄ 260.22 Imidazopyridine-substituted High binding affinity (-8.9 kcal/mol) to Anopheles KFase
N-[2-(3-Indolyl)ethyl]succinamic acid C₁₄H₁₆N₂O₃ 260.29 2-(3-Indolyl)ethyl Root-promoting activity in plants
Daminozide (N-Dimethylamino succinamic acid) C₆H₁₂N₂O₃ 160.17 Dimethylamino group Plant growth retardant; inhibits gibberellin synthesis
Target Compound :
  • Its use in pharmaceutical intermediates highlights its role in drug discovery .
Key Analogs :

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid: Exhibits strong binding affinity (-8.9 kcal/mol) to kynurenine formamidase (KFase) in Anopheles gambiae, making it a candidate for malaria vector control . Structural advantage: The imidazopyridine group enhances target specificity compared to simpler aryl substituents.

N-(3-Chlorophenyl)-succinamic acid :

  • Demonstrates syn-conformation of amide and acid C=O groups, facilitating intermolecular hydrogen bonding. This structural arrangement influences crystal packing and solubility .

N-[2-(3-Indolyl)ethyl]succinamic acid :

  • Acts as a root-promoting agent in plants. Structure-activity studies reveal that indole-based substituents enhance bioactivity compared to naphthyl analogs .

Daminozide: A commercial plant growth regulator that inhibits gibberellin biosynthesis. Its dimethylamino group is critical for activity, contrasting with the piperidine group in the target compound .

Structural Influences on Activity

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro, chloro) increase hydrogen-bonding capacity and stabilize crystal lattices (e.g., N-(4-Methyl-2-nitrophenyl)-succinamic acid) .
    • Lipophilic groups (e.g., piperidine) enhance membrane permeability, as seen in the target compound .
    • Heterocyclic substituents (e.g., imidazopyridine) improve target binding affinity through π-π stacking and van der Waals interactions .
  • Conformational Flexibility :

    • Syn vs. anti conformations of C=O groups (e.g., in N-(3-Chlorophenyl)-succinamic acid) affect intermolecular interactions and solubility .

Biological Activity

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a phenyl group, and a succinamic acid moiety. This combination of functional groups contributes to its distinct chemical properties and biological activities. The compound is often synthesized for use in various scientific applications, including medicinal chemistry and organic synthesis.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been identified as a target for squalene–hopene cyclase , an enzyme implicated in various biological pathways. This interaction can modulate several cellular processes, potentially leading to therapeutic effects in various disease models.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise as an anticancer agent. Studies indicate that it inhibits the ACK1 tyrosine kinase, which is involved in cancer cell proliferation. For instance, in NCI-H1703 human non-small-cell lung cancer cells, it exhibited an IC50 of 35 nM for ACK1 inhibition .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease models.
  • Anti-inflammatory Effects : Some derivatives of piperidine compounds have demonstrated anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases .

Research Findings and Case Studies

A summary of key studies on this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AnticancerInhibits ACK1 kinase with an IC50 of 35 nM in lung cancer cells.
Anti-inflammatoryExhibits reduced inflammatory markers in activated macrophages.
AntimicrobialPotential antimicrobial activity against various pathogens.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidin-1-ylmethyl Intermediate : Reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with suitable reagents.
  • Coupling with Succinamic Acid : The intermediate is coupled with succinamic acid under optimized conditions to yield the final product.

Industrial production methods may include catalytic hydrogenation and careful solvent selection to enhance yield and purity.

Q & A

How can researchers design robust crystallographic experiments to resolve the molecular conformation of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid?

Answer:
Crystallographic analysis requires careful optimization of crystal growth conditions (e.g., solvent choice, slow evaporation) and precise data collection parameters. For analogous succinamic acid derivatives (e.g., N-(4-Methyl-2-nitrophenyl)succinamic acid), single-crystal X-ray diffraction with MoKα radiation (λ = 0.71073 Å) and detectors like Sapphire CCD have been effective . Key steps include:

  • Absorption correction : Multi-scan methods (e.g., CrysAlis RED) to address anisotropic effects .
  • Refinement : Use SHELXL for least-squares refinement, focusing on R-factors (target R1 < 0.05 for high reliability) .
  • Hydrogen bonding : Locate H-atoms via difference Fourier maps and constrain geometries (e.g., N–H = 0.86 Å, O–H = 0.82 Å) .

What methodologies address discrepancies in hydrogen-bonding patterns between computational models and experimental crystal structures of succinamic acid derivatives?

Answer:
Discrepancies often arise from dynamic molecular interactions in the solid state. For example, in N-(4-Methyl-2-nitrophenyl)succinamic acid, intramolecular N–H⋯O(nitro) bonds and intermolecular O–H⋯O(carbonyl) interactions were observed, forming chains along [100] . To resolve contradictions:

  • Validate computational models : Compare DFT-optimized geometries with experimental dihedral angles (e.g., 36.1° between aryl and amide planes ).
  • Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to assess flexibility in piperidine or phenyl groups .
  • Use complementary techniques : Pair crystallography with IR spectroscopy to confirm hydrogen-bond donor/acceptor assignments .

How do substituents on the aryl ring influence the conformational flexibility of succinamic acid derivatives?

Answer:
Substituents (e.g., nitro, piperidinyl) alter steric and electronic interactions. For instance:

  • Electron-withdrawing groups : In N-(2-Nitro-4-methylphenyl)succinamic acid, the nitro group stabilizes intramolecular hydrogen bonds, reducing aryl-amide dihedral angles (36.1° vs. 48.4° in chloro-substituted analogs) .
  • Bulky groups : Piperidin-1-ylmethyl substituents may increase torsional strain, requiring constrained refinement in SHELXL .
  • Methodological approach : Compare Hirshfeld surfaces or interaction energies (CrystalExplorer) to quantify substituent effects .

What advanced strategies ensure accurate validation of structural models for this compound?

Answer:
Structural validation involves:

  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands if crystal twinning is suspected .
  • Residual density checks : Post-refinement difference maps should show no peaks >1 eÅ⁻³ near heavy atoms .
  • Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants for piperidine conformation ).
  • Database cross-referencing : Check against Cambridge Structural Database (CSD) entries for similar compounds .

What challenges arise in synthesizing high-purity this compound for crystallographic studies?

Answer:
Key challenges include:

  • Byproduct formation : Use anhydrous conditions to avoid hydrolysis of the succinamic acid moiety. Monitor via TLC or HPLC .
  • Purification : Recrystallize from aprotic solvents (e.g., DMSO/EtOH) to enhance crystal quality .
  • Characterization : Confirm purity via elemental analysis (target C, H, N deviations <0.3%) and HRMS .
  • Piperidine reactivity : Protect secondary amines during synthesis to prevent unwanted alkylation .

How can researchers leverage structure-activity relationship (SAR) studies to explore the biological relevance of this compound?

Answer:
SAR approaches for succinamic acid derivatives include:

  • Functional group modulation : Replace piperidine with pyrrolidine to assess steric effects on bioactivity .
  • Hydrogen-bond profiling : Map interactions using docking studies (e.g., AutoDock) against target proteins .
  • Pharmacophore modeling : Identify critical motifs (e.g., amide carbonyl as H-bond acceptor) using software like Schrödinger .
  • In vitro assays : Test analogs in enzymatic inhibition assays, referencing precedents like B9 (succinamic acid hydrazide) .

What analytical techniques are optimal for probing the electrochemical behavior of this compound?

Answer:

  • Cyclic voltammetry (CV) : Detect redox-active groups (e.g., amide or piperidine) in non-aqueous electrolytes .
  • Impedance spectroscopy : Characterize adsorption on electrode surfaces (e.g., carbon nanosheet composites ).
  • Spectroelectrochemistry : Correlate redox events with UV-vis spectral changes (e.g., π→π* transitions in aryl groups).
  • Validation : Compare with computational HOMO/LUMO energies (Gaussian 09) .

Table 1: Representative Crystallographic Parameters for Succinamic Acid Derivatives

ParameterN-(4-Methyl-2-nitrophenyl)-succinamic acid N-(4-Methylphenylsulfonyl)-succinamic acid
Space groupP1P21/c
a, b, c (Å)4.8531, 11.015, 11.78710.2496, 17.041, 7.4721
β (°)78.77101.909
R1 (all data)0.0460.046
Hydrogen-bond motifsN–H⋯O(nitro), O–H⋯O(carbonyl)S=O⋯H–N(amide)

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